(6-Chloroquinolin-8-yl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(6-chloroquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 |
InChI Key |
XHVKBSRBADVXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(6-Chloroquinolin-8-yl)methanol as a building block in medicinal chemistry
A Strategic Building Block for Medicinal Chemistry[1]
Executive Summary
(6-Chloroquinolin-8-yl)methanol (CAS: 28670-73-7) represents a high-value "privileged scaffold" derivative in modern drug discovery. While the quinoline core is ubiquitous in antimalarial, antiviral, and antineoplastic pharmacopoeias, this specific 6-chloro-8-hydroxymethyl substitution pattern offers a unique duality: the 6-chloro substituent provides metabolic stability and lipophilic bulk to fill hydrophobic pockets, while the 8-hydroxymethyl group serves as a versatile synthetic handle for installing solubilizing groups, pharmacophores, or chelating motifs.
This guide details the synthesis, reactivity, and application of this building block, designed for medicinal chemists optimizing Structure-Activity Relationships (SAR) in kinase inhibitors, metalloenzyme modulators, and G-protein coupled receptor (GPCR) ligands.[1]
Part 1: Chemical Profile & Properties[1]
| Property | Data |
| IUPAC Name | (6-Chloroquinolin-8-yl)methanol |
| CAS Number | 28670-73-7 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 2 |
| pKa (Quinoline N) | ~4.0–4.5 (Reduced basicity due to 6-Cl electron withdrawal) |
| Physical State | Off-white to pale yellow solid |
Part 2: Synthesis Strategies
The preparation of (6-Chloroquinolin-8-yl)methanol is typically approached via two primary routes, depending on the availability of starting materials and scale requirements.
Strategy A: The Oxidative Route (From 6-Chloro-8-methylquinoline)
This is the most common industrial route due to the commercial availability of 6-chloro-8-methylquinoline. It involves the selective oxidation of the benzylic methyl group.
-
Mechanism: Riley Oxidation or Radical Halogenation/Hydrolysis.[1]
-
Pros: Cheap starting material.[1]
-
Cons: Selenium dioxide (SeO₂) is toxic; purification can be challenging.[1]
Strategy B: The Reductive Route (From 6-Chloroquinoline-8-carboxylic acid)
Preferred for small-scale, high-purity medicinal chemistry needs. It starts from the carboxylic acid or ester, often derived from a Skraup synthesis using 2-amino-5-chlorobenzoic acid derivatives.
-
Mechanism: Nucleophilic hydride addition (LiAlH₄ or BH₃[1]·THF).
-
Pros: Clean reaction profile; high yields.
-
Cons: Requires handling of pyrophoric reducing agents.[1]
Synthesis Pathway Diagram[1][2][3]
Figure 1: Divergent synthetic pathways to the target alcohol. Route A utilizes benzylic oxidation, while Route B utilizes carboxylate reduction.
Part 3: Reactivity & Functionalization[1][5]
The 8-hydroxymethyl group is a "pivot point" for diversifying the scaffold. The 6-chloro group is generally inert under standard nucleophilic conditions but can be activated for palladium-catalyzed cross-couplings (Buchwald-Hartwig or Suzuki) using specialized bulky phosphine ligands (e.g., XPhos, BrettPhos).
Key Transformations:
-
Appel Reaction / Thionyl Chloride: Converts the alcohol to a benzylic chloride/bromide, creating a potent electrophile for alkylating amines or phenols.[1]
-
Swern / MnO₂ Oxidation: Regenerates the aldehyde for Wittig olefination or reductive amination.[1]
-
Etherification: Williamson ether synthesis to attach solubilizing PEG chains or lipophilic tails.[1]
Functionalization Logic Diagram
Figure 2: The reactivity profile of the scaffold, highlighting the versatility of the alcohol handle and the potential for late-stage diversification at the 6-position.
Part 4: Medicinal Chemistry Applications[1][4][6][7][8][9]
1. Kinase Inhibition (Hinge Binding)
Quinoline scaffolds often mimic the adenine ring of ATP. The nitrogen atom (N1) acts as a hydrogen bond acceptor.
-
Role of 6-Cl: The chlorine atom at position 6 is strategically placed to fill the hydrophobic "gatekeeper" pocket or solvent-accessible regions in kinases like EGFR or VEGFR. It also blocks metabolic hydroxylation at this electron-rich position.
-
Role of 8-CH₂OH: This group can extend towards the ribose-binding pocket, forming H-bonds with residues like Asp or Glu, or serve as a linker to a solubilizing tail (e.g., morpholine/piperazine) to improve oral bioavailability.[1]
2. Metalloenzyme Inhibition
8-Hydroxyquinoline (8-HQ) is a classic bidentate chelator.[1]
-
Modification: The (8-yl)methanol is a homologated version of 8-HQ. It does not form the tight 5-membered chelate ring typical of 8-HQ. Instead, it forms a larger 6-membered chelate ring (if the alcohol oxygen binds) or simply acts as a steric wedge.
-
Utility: This is useful when attenuating metal affinity is desired to reduce toxicity while maintaining target affinity (e.g., in histone demethylase inhibitors).[1]
3. Antimalarial & Anti-infective Agents
Analogous to mefloquine and quinine, the lipophilic quinoline core intercalates into DNA or inhibits heme polymerization in Plasmodium. The 6-Cl group enhances lipophilicity (logP), facilitating transport across parasitic membranes.[1]
Part 5: Experimental Protocols
Protocol A: Synthesis via SeO₂ Oxidation (From 6-Chloro-8-methylquinoline)
Context: This method generates the aldehyde, which is subsequently reduced.[1]
-
Oxidation:
-
Dissolve 6-chloro-8-methylquinoline (10.0 mmol) in 1,4-dioxane (50 mL).
-
Add Selenium Dioxide (SeO₂) (12.0 mmol).[1]
-
Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a more polar spot).[1]
-
Filter hot through Celite to remove metallic selenium. Concentrate the filtrate to obtain crude 6-chloroquinoline-8-carbaldehyde.
-
-
Reduction:
-
Resuspend the crude aldehyde in Methanol (30 mL) and cool to 0°C.
-
Add Sodium Borohydride (NaBH₄) (15.0 mmol) portion-wise over 15 minutes.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Quench: Add saturated NH₄Cl solution (10 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
-
Protocol B: Synthesis via Ester Reduction
Context: Starting from Methyl 6-chloroquinoline-8-carboxylate.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen/Argon.
-
Reagent Prep: Add Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) to anhydrous THF (20 mL) at 0°C.
-
Addition: Dissolve Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.
-
Fieser Workup:
-
Cool to 0°C.[1]
-
Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
-
Add MgSO₄, stir for 15 mins, and filter the granular white precipitate.
-
-
Isolation: Concentrate the filtrate to yield the pure alcohol.
References
-
Quinoline Scaffolds in Medicinal Chemistry
- Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry.
-
Synthesis of Quinoline Derivatives
-
Reduction of Carboxylic Acids
-
8-Hydroxyquinoline Derivatives
-
Commercial Availability & CAS Data
-
Sigma-Aldrich/Merck.[1] 6-Chloro-4-hydroxy-8-methylquinoline (Related Building Block).
-
Sources
Methodological & Application
Application Note & Protocols for Structural Elucidation and Purity Assessment
An In-Depth Guide to the Analytical Characterization of (6-Chloroquinolin-8-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: (6-Chloroquinolin-8-yl)methanol is a key heterocyclic building block, serving as a precursor in the synthesis of various pharmacologically active compounds. Its precise structure and purity are paramount to ensure the integrity and reproducibility of downstream applications, from medicinal chemistry to materials science. This document provides a comprehensive suite of analytical methods designed for the unambiguous characterization of this compound. The protocols herein are not merely procedural; they are grounded in the fundamental principles of each technique, offering insights into the causality behind experimental choices. This approach ensures that the methods are not only followed but understood, empowering researchers to adapt and troubleshoot effectively. By integrating data from multiple orthogonal techniques, we establish a self-validating system for the complete and reliable characterization of (6-Chloroquinolin-8-yl)methanol.
Physicochemical Properties
A summary of the key physicochemical properties of (6-Chloroquinolin-8-yl)methanol is presented below. This data serves as a primary reference for sample handling and interpretation of analytical results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | Calculated |
| CAS Number | 28670-73-7 | [2] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in solvents like DMSO, Methanol, Chloroform | General Knowledge |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For (6-Chloroquinolin-8-yl)methanol, ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of each atom.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, particularly for its ability to resolve hydroxyl (-OH) protons through hydrogen bonding, preventing rapid exchange and allowing for clearer signal observation.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, offering a sharp, inert reference signal.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of (6-Chloroquinolin-8-yl)methanol and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: The analysis should be performed on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A relaxation delay (d1) of 1-2 seconds is generally sufficient.
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use the same spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 512-2048 or more to achieve a good signal-to-noise ratio.
-
A relaxation delay of 2 seconds is standard.
-
Expected Data and Interpretation
The combination of ¹H and ¹³C NMR spectra provides a complete picture of the molecule's structure. The expected chemical shifts are summarized below, based on known data for quinoline derivatives.[4][5][6][7]
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~8.9 (dd) | H2 | ~150 | C2 |
| ~7.4 (dd) | H3 | ~122 | C3 |
| ~8.1 (dd) | H4 | ~136 | C4 |
| ~7.6 (d) | H5 | ~128 | C5 |
| - | C6 (Cl-substituted) | ~130 | C6 |
| ~7.8 (d) | H7 | ~127 | C7 |
| - | C8 (CH₂OH-substituted) | ~138 | C8 |
| ~5.0 (s) | -CH₂OH | ~60 | -CH₂OH |
| Variable (br s) | -CH₂OH | ~148 | C8a |
| ~128 | C4a |
Note: d=doublet, dd=doublet of doublets, s=singlet, br s=broad singlet. Coupling constants (J values) will further confirm proton-proton proximities.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is indispensable for determining the molecular weight of a compound and aids in confirming its elemental composition. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of elements like chlorine.
Rationale for Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like (6-Chloroquinolin-8-yl)methanol and is easily coupled with liquid chromatography (LC-MS).[8] It typically produces the protonated molecular ion [M+H]⁺.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy, allowing for the confident determination of the elemental formula from the exact mass.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Use a simple HPLC method (see Section 3.0) to introduce the sample into the mass spectrometer. This ensures that the analysis is performed on a pure peak.
-
Mass Spectrometer Setup:
-
Mode: Positive ion ESI.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.
-
-
Data Acquisition: Acquire full scan data.
Expected Data and Interpretation
-
Molecular Ion Peak: The primary peak of interest will be the protonated molecule, [M+H]⁺, at m/z 194 .
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion:
-
A peak at m/z 194.03 corresponding to [C₁₀H₉³⁵ClNO]⁺.
-
A peak at m/z 196.03 corresponding to [C₁₀H₉³⁷ClNO]⁺, with an intensity approximately one-third of the m/z 194 peak. This pattern is a definitive indicator of the presence of a single chlorine atom.[9]
-
-
Fragmentation: Key fragments may include the loss of water ([M+H-H₂O]⁺ at m/z 176) or the loss of the hydroxymethyl group ([M+H-CH₂OH]⁺ at m/z 163).
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradants.
Rationale for Experimental Choices
-
Stationary Phase: A C18 column is the most versatile and widely used reversed-phase column, offering excellent retention and separation for moderately polar compounds like quinoline derivatives.[10][11]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity range for elution.[12] An acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial to protonate the quinoline nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.[12]
-
Detection: The conjugated quinoline ring system exhibits strong UV absorbance. A detection wavelength of ~250 nm is typically effective for sensitive detection.[11]
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 250 nm.
-
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Gradient Elution: A gradient method is recommended to ensure the elution of any impurities with different polarities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Complementary Spectroscopic Techniques
While NMR and MS provide the core structural information, FTIR and UV-Vis spectroscopy offer valuable complementary data to confirm functional groups and electronic properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]
-
Protocol:
-
Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.[5]
-
-
Expected Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N ring stretches |
| 1150-1050 | C-O stretch (primary alcohol) |
| 850-750 | C-Cl stretch |
UV-Vis Spectroscopy
This technique measures the absorption of UV and visible light, providing information on the electronic transitions within conjugated systems.[14]
-
Protocol:
-
Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like methanol or ethanol.[15]
-
Use a quartz cuvette to measure the absorbance from 200 to 400 nm.
-
-
Expected Data: The quinoline ring system will produce characteristic absorption maxima (λmax). Expect strong absorptions in the 230-280 nm range, with possible weaker absorptions at longer wavelengths, corresponding to π→π* transitions.[16]
Integrated Analytical Workflow
The effective characterization of (6-Chloroquinolin-8-yl)methanol relies on the logical integration of these techniques. The following workflow ensures a comprehensive analysis from initial identification to final purity assessment.
Caption: Integrated workflow for the characterization of (6-Chloroquinolin-8-yl)methanol.
This multi-faceted approach ensures the generation of a robust and reliable data package, confirming the identity, structure, and purity of (6-Chloroquinolin-8-yl)methanol, thereby upholding the highest standards of scientific integrity for its use in research and development.
References
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Molecules. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Available from: [Link]
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Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]
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Preprints.org. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]
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ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Available from: [Link]
-
Journal of Chemical Health Risks. (n.d.). Synthesis, Characterization, Antimicrobial Activity, DFT, Molecular Docking, and ADMET of 4-Chlorophenyazolquniolin-8-ol and Its Metal Complexes. Available from: [Link]
-
SpectraBase. (n.d.). 6-chloro-8-methylquinoline. Available from: [Link]
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European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available from: [Link]
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Journal of Food and Bioprocess Engineering. (2023). Simultaneous determination of ethanol and methanol in non-alcoholic beverages by precolumn derivatization and liquid chromatography with fluorescence detection. Available from: [Link]
-
Chemical Methodologies. (2022). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Available from: [Link]
-
Molecules. (2000). Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives via Their Pd (II)-Complexes. MDPI. Available from: [Link]
-
IISTE. (n.d.). Spectrophotometric Studies of Charge Transfer Complexes of 8-Hydroxyquinoline with Iodine in Different Solvents. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Gunda, G. K., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Available from: [Link]
-
Molecules. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxymethylquinoline. PubChem. Available from: [Link]
-
Molbank. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Available from: [Link]
-
PubChemLite. (n.d.). 6-chloroquinolin-8-ol. Available from: [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra changes of compounds 6, 7, 8 and 9. Available from: [Link]
-
Lead Sciences. (n.d.). (8-Chloroquinolin-6-yl)methanol. Available from: [Link]
-
ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Available from: [Link]
-
SIELC Technologies. (2018). Cloquintocet-mexyl. Available from: [Link]
-
Molecules. (2024). UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli. MDPI. Available from: [Link]
-
Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Available from: [Link]
Sources
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (6-Chloroquinolin-8-yl)methanol
Introduction
(6-Chloroquinolin-8-yl)methanol is a key heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The precise substitution pattern on the quinoline ring, such as the presence of a chloro group at the 6-position and a methanol group at the 8-position, can significantly influence its biological activity. Therefore, obtaining highly pure (6-Chloroquinolin-8-yl)methanol is crucial for accurate pharmacological evaluation and further synthetic modifications.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] This application note provides a detailed, robust, and validated protocol for the purification of (6-Chloroquinolin-8-yl)methanol using reverse-phase HPLC (RP-HPLC). The methodology described herein is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, ensuring the reliability and reproducibility of subsequent experimental results.
Scientific Principles of Purification
The purification of (6-Chloroquinolin-8-yl)methanol by RP-HPLC is based on the differential partitioning of the target compound and its impurities between a nonpolar stationary phase and a polar mobile phase. The choice of a C18 column provides a hydrophobic surface that interacts with the quinoline ring system.[3][4] By employing a gradient elution with a mixture of an aqueous mobile phase (often acidified to improve peak shape) and an organic modifier like acetonitrile or methanol, compounds are eluted based on their relative hydrophobicity.[5][6] Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar impurities will elute earlier. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase helps to suppress the ionization of the basic nitrogen in the quinoline ring, leading to sharper, more symmetrical peaks.[4][5]
Potential Impurities in Synthesis
The synthesis of quinoline derivatives can proceed through various established methods like the Skraup, Doebner-von Miller, or Friedlander syntheses.[7][8][9] These synthetic routes can often lead to the formation of several process-related impurities. For (6-Chloroquinolin-8-yl)methanol, potential impurities may include starting materials, regioisomers, over-oxidized products (e.g., the corresponding carboxylic acid), or byproducts from side reactions. For instance, incomplete reduction of a corresponding aldehyde or ester would leave residual starting material. Isomeric impurities, where the chloro or methanol group is at a different position on the quinoline ring, are also a common challenge. A thorough understanding of the synthetic route is paramount in anticipating and identifying potential impurities during method development.
Materials and Methods
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is required.[10]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for analytical scale purification. For preparative scale, a larger diameter column with the same stationary phase chemistry should be used.
-
Chemicals and Reagents:
-
(6-Chloroquinolin-8-yl)methanol (crude reaction mixture)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[11]
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in Table 1.
Table 1: HPLC Method Parameters for the Purification of (6-Chloroquinolin-8-yl)methanol
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL (analytical) |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 340 nm |
Rationale for Parameter Selection:
-
Mobile Phase: The combination of acidified water and acetonitrile is a common and effective mobile phase for the separation of quinoline derivatives, providing good resolution and peak shape.[4][5]
-
Gradient Elution: A gradient is employed to effectively separate compounds with a range of polarities. The initial low organic concentration allows for the elution of polar impurities, while the gradual increase in acetonitrile concentration elutes the target compound and more nonpolar impurities.
-
Detection Wavelength: Quinolines typically exhibit strong UV absorbance. Monitoring at 254 nm provides a general chromatogram, while a more specific wavelength, such as 340 nm, can be used based on the UV spectrum of the target compound to enhance selectivity.[10]
Experimental Protocol
Sample Preparation
-
Accurately weigh approximately 10 mg of the crude (6-Chloroquinolin-8-yl)methanol.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]
HPLC System Setup and Equilibration
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Purge the pump with both Mobile Phase A and Mobile Phase B to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
Purification Workflow
Figure 1: A schematic representation of the HPLC purification workflow for (6-Chloroquinolin-8-yl)methanol.
Step-by-Step Methodology
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Gradient Run: Initiate the gradient elution program as detailed in Table 1.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak corresponding to (6-Chloroquinolin-8-yl)methanol begins to elute and stop collecting after the peak has returned to baseline. It is advisable to collect multiple small fractions across the peak to isolate the purest portions.
-
Purity Analysis of Fractions: Analyze each collected fraction by analytical HPLC using the same method to determine the purity of each fraction.
-
Pooling and Solvent Evaporation: Pool the fractions that meet the desired purity specifications (e.g., >98%).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Results and Discussion
A successful purification will yield a chromatogram with a well-resolved peak for (6-Chloroquinolin-8-yl)methanol, separated from earlier and later eluting impurities. The retention time of the target compound will depend on the specific column and system but is expected to be in the mid-to-late region of the gradient. The purity of the final product should be confirmed by analytical HPLC, and its identity can be verified using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Silanol interactions; inappropriate mobile phase pH. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is sufficiently low to protonate the quinoline nitrogen. |
| Poor Resolution | Inappropriate gradient; column degradation. | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Replace the column if it has exceeded its lifetime. |
| Low Recovery | Sample precipitation on the column; compound instability. | Ensure the sample is fully dissolved in the initial mobile phase. Check the stability of the compound under the acidic mobile phase conditions. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of (6-Chloroquinolin-8-yl)methanol. By following the detailed methodology and understanding the underlying chromatographic principles, researchers can consistently obtain a high-purity compound essential for reliable downstream applications in drug discovery and development. The self-validating nature of the protocol, which includes in-process purity checks of collected fractions, ensures the integrity of the final purified product.
References
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. BenchChem.
- SIELC Technologies. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- ChemicalBook. (n.d.). 6-chloro-8-methylquinoline synthesis. ChemicalBook.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem.
- MDPI. (2023).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- BLD Pharm. (n.d.). 28670-73-7|(6-Chloroquinolin-8-yl)methanol. BLD Pharm.
- Google Patents. (n.d.). CN105085178B - The method of purification of hplc grade methanol.
- National Center for Biotechnology Information. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. PubMed.
- ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar.
- CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines. BenchChem.
- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Cheméo. (n.d.). 6-Chloro-2-methylquinoline.pdf. Cheméo.
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- ChemicalBook. (n.d.). 8-Chloroquinoline CAS#: 611-33-6. ChemicalBook.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- ResearchGate. (2025). Isolation and identification of impurities in chlorin e6.
- Lirias. (2022).
- MDPI. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities D. MDPI.PI.
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- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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Application Notes & Protocols: Strategic Implementation of (6-Chloroquinolin-8-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction
The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive molecules and marketed drugs.[1][2] Its structural rigidity, nitrogen atom for hydrogen bonding, and extensive surface area for substitution allow for precise modulation of pharmacological properties, leading to applications in anticancer, antimalarial, anti-inflammatory, and antimicrobial therapies.[2][3][4] The functionalization of this scaffold is therefore a critical endeavor in drug discovery.[3][5]
The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[6][7] Its success is rooted in the use of organoboron reagents, which are generally stable, have low toxicity, and are compatible with a wide range of functional groups.[8][9] This application note provides a detailed guide for researchers on the strategic use of a specific, functionalized building block, (6-Chloroquinolin-8-yl)methanol, in Suzuki coupling reactions to generate novel 6-aryl- and 6-heteroaryl-8-(hydroxymethyl)quinolines, key intermediates for drug development.
We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and explore optimization strategies, with a particular focus on addressing the inherent challenges of using an electron-rich chloroquinoline substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[6][10] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of (6-Chloroquinolin-8-yl)methanol). This is often the rate-determining step, especially for less reactive aryl chlorides.[8] This step forms a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[11][12]
-
Reductive Elimination: The two organic partners coupled to the Pd(II) center are expelled as the final biaryl product. This step forms the new C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Protocol: Suzuki Coupling of (6-Chloroquinolin-8-yl)methanol with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling of (6-Chloroquinolin-8-yl)methanol. It is designed to be a self-validating system; successful execution should yield the desired product, which can be confirmed by standard analytical techniques (TLC, LC-MS, NMR).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | mmols | Equivalents |
| (6-Chloroquinolin-8-yl)methanol | 193.62 | 194 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Experimental Procedure
Caption: General experimental workflow for the Suzuki coupling protocol.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (6-Chloroquinolin-8-yl)methanol (194 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintaining oxygen-free conditions is critical to prevent both the degradation of the phosphine ligand and the undesired homocoupling of the boronic acid.[6][13]
-
Solvent Addition & Degassing: Using syringes, add 1,4-dioxane (8 mL) and deionized water (2 mL). Vigorously bubble argon through the stirred reaction mixture for 15-20 minutes to thoroughly degas the solvents. The biphasic solvent system is highly effective; dioxane solubilizes the organic components and catalyst, while water dissolves the inorganic base.[9][12][14]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously overnight (12-16 hours). The reaction mixture will typically turn dark brown or black, which is normal for palladium-catalyzed reactions.[15]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting chloroquinoline is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure (6-phenylquinolin-8-yl)methanol.
Optimization and Troubleshooting
The success of a Suzuki coupling, particularly with a challenging substrate like a chloroquinoline, often requires optimization. The choice of catalyst, ligand, base, and solvent can profoundly impact yield and reaction time.[13][14]
Key Parameter Optimization
| Parameter | Standard Condition | Alternative Options & Rationale |
| Palladium Source | Pd(dppf)Cl₂ | Pd₂(dba)₃ or Pd(OAc)₂: These are Pd(0) and Pd(II) precursors, respectively, that require an external ligand. They offer flexibility in choosing a ligand tailored to the substrate.[11] Pd/C: A heterogeneous catalyst that is advantageous for industrial processes due to easy removal by filtration, though it may require specific ligands to be effective for haloquinolines.[16] |
| Ligand | dppf (in pre-catalyst) | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos): Aryl chlorides require electron-rich ligands to accelerate the slow oxidative addition step. These Buchwald-type ligands are often superior for less reactive electrophiles.[8][15] |
| Base | K₂CO₃ (aq.) | K₃PO₄: A stronger base that can be effective in difficult couplings.[15] Cs₂CO₃: A highly effective but more expensive base, often used when others fail. Its high solubility in organic solvents can accelerate the reaction. KF: A milder base used to prevent hydrolysis of sensitive functional groups like esters.[11] |
| Solvent | Dioxane/Water | Toluene/Water: A common alternative, less polar than dioxane. DMF or Acetonitrile/Water: More polar solvent systems that can be beneficial, especially if starting material solubility is an issue.[14][17] The solvent choice can influence catalyst activity and base efficacy.[14][18] |
Common Problems and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen). 2. Insufficiently active catalytic system for a chloro-substrate. 3. Poor solubility of starting materials. | 1. Ensure rigorous degassing and use of a fresh catalyst.[13] 2. Switch to a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos).[15] 3. Try a different solvent system like DMF/water to improve solubility.[17] |
| Dehalogenation | The aryl halide is reduced instead of coupling. This can be promoted by certain solvents or bases. | Change the solvent system or use a different base. Sometimes lowering the temperature can mitigate this side reaction.[6][13] |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. Using a Pd(0) source can also help.[6][13] |
| Protodeborylation | The boronic acid is replaced by a hydrogen atom before it can transmetalate. More common with heteroaryl boronic acids. | Use the boronic acid as fresh as possible. Consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[9][13] |
Conclusion
The Suzuki-Miyaura coupling of (6-Chloroquinolin-8-yl)methanol is a highly effective strategy for synthesizing novel, functionalized quinoline derivatives for downstream applications in drug discovery and materials science. While the relative inertness of the aryl chloride bond presents a challenge, it can be readily overcome by selecting a suitably active palladium catalyst and ligand system. By understanding the reaction mechanism and systematically applying the optimization and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently utilize this powerful C-C bond-forming reaction to advance their scientific objectives.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Academia.edu. [Link]
-
Doolan, T., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
-
Mittal, M., et al. (2023). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain applications. Heliyon. [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Singh, S., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Scilit. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. [Link]
-
Sai, K., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
PubMed. (2022). Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. [Link]
-
PubMed. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review [academia.edu]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
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- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 14. arodes.hes-so.ch [arodes.hes-so.ch]
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- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (6-Chloroquinolin-8-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methodologies for the derivatization of the primary hydroxyl group of (6-Chloroquinolin-8-yl)methanol. The strategic modification of this functional group is a critical step in medicinal chemistry and drug development, enabling the modulation of crucial physicochemical properties such as solubility, lipophilicity, metabolic stability, and bioavailability.[1][2][][4][5][6] This document outlines detailed protocols for two primary derivatization strategies: esterification and etherification. Furthermore, it provides systematic procedures for the purification and rigorous spectroscopic characterization of the resulting derivatives, ensuring scientific integrity and reproducibility. The insights and protocols herein are designed to empower researchers to synthesize novel analogs of (6-Chloroquinolin-8-yl)methanol with tailored properties for diverse therapeutic applications.
Introduction: The Strategic Imperative for Derivatization
(6-Chloroquinolin-8-yl)methanol is a heterocyclic scaffold of significant interest in medicinal chemistry, with the quinoline core being a constituent of numerous pharmacologically active agents.[7][8][9][10] The primary hydroxyl group at the 8-position offers a versatile handle for chemical modification. Derivatization of this hydroxyl group can be employed as a prodrug strategy, where an inactive or less active parent molecule is converted into a pharmacologically active metabolite in the body.[1][11][12] Such modifications are often designed to overcome challenges in drug formulation and delivery.[11] For instance, increasing lipophilicity through derivatization can enhance membrane permeability and oral absorption.[12][13] Conversely, the introduction of polar moieties can improve aqueous solubility for intravenous formulations.[2][4][13]
The choice of derivatization strategy is dictated by the desired physicochemical and pharmacokinetic profile of the target molecule. This guide will focus on two of the most robust and widely applicable methods for hydroxyl group modification: esterification and etherification.
Derivatization Strategies and Protocols
The following sections detail the theoretical basis and practical execution of esterification and etherification reactions tailored for (6-Chloroquinolin-8-yl)methanol.
Esterification: Modulating Properties via Ester Linkages
Esterification is a common and effective method for masking the polarity of a hydroxyl group.[12][14] Ester-based prodrugs are frequently utilized to enhance lipophilicity and are often readily cleaved in vivo by esterases to release the active parent drug.[11][] The reaction typically involves the coupling of the alcohol with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride.[14]
This classic method utilizes an excess of a carboxylic acid and a strong acid catalyst to drive the equilibrium towards the ester product.[16][17]
Protocol: Synthesis of (6-Chloroquinolin-8-yl)methyl acetate
-
Reagents and Materials:
-
(6-Chloroquinolin-8-yl)methanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add (6-Chloroquinolin-8-yl)methanol (1.0 g, 1 equivalent).
-
Add toluene (40 mL) and glacial acetic acid (5 equivalents).
-
Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.[17]
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).[17]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]
-
Purify the crude product by column chromatography on silica gel.
-
This method is often faster and proceeds under milder conditions than Fischer esterification, using a base to neutralize the HCl byproduct.
Protocol: Synthesis of (6-Chloroquinolin-8-yl)methyl benzoate
-
Reagents and Materials:
-
(6-Chloroquinolin-8-yl)methanol
-
Benzoyl Chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
Dissolve (6-Chloroquinolin-8-yl)methanol (1.0 g, 1 equivalent) in dry DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Quench the reaction by adding 1 M HCl (20 mL).
-
Separate the organic layer and wash it sequentially with 1 M HCl (1 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
-
Etherification: Forming Stable Ether Linkages
Etherification provides a more chemically stable linkage compared to esters, which can be advantageous for applications where metabolic cleavage is not desired.[18] The Williamson ether synthesis is a cornerstone method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[19][20][21]
Protocol: Synthesis of 8-(Methoxymethyl)-6-chloroquinoline
-
Reagents and Materials:
-
(6-Chloroquinolin-8-yl)methanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe and septum
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.5 equivalents) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C.
-
Dissolve (6-Chloroquinolin-8-yl)methanol (1.0 g, 1 equivalent) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Stir at room temperature overnight, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Purification and Characterization of Derivatives
Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized derivatives.
Purification
Column chromatography on silica gel is the standard method for purifying the synthesized esters and ethers. The choice of eluent system will depend on the polarity of the derivative and should be determined by TLC analysis.
Characterization
A combination of spectroscopic techniques is necessary for unambiguous structure elucidation.[22]
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the derivatized products.[22][23]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[22]
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | (6-Chloroquinolin-8-yl)methanol | (6-Chloroquinolin-8-yl)methyl acetate | 8-(Methoxymethyl)-6-chloroquinoline |
| H-2 | ~8.9 | ~8.9 | ~8.9 |
| H-3 | ~7.4 | ~7.4 | ~7.4 |
| H-4 | ~8.1 | ~8.1 | ~8.1 |
| H-5 | ~7.8 | ~7.8 | ~7.8 |
| H-7 | ~7.6 | ~7.6 | ~7.6 |
| -CH₂- | ~5.0 | ~5.5 | ~4.8 |
| -OH | Variable | - | - |
| -COCH₃ | - | ~2.1 | - |
| -OCH₃ | - | - | ~3.5 |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | (6-Chloroquinolin-8-yl)methanol | (6-Chloroquinolin-8-yl)methyl acetate | 8-(Methoxymethyl)-6-chloroquinoline |
| C-2 | ~150 | ~150 | ~150 |
| C-3 | ~121 | ~121 | ~121 |
| C-4 | ~136 | ~136 | ~136 |
| C-4a | ~128 | ~128 | ~128 |
| C-5 | ~127 | ~127 | ~127 |
| C-6 | ~130 | ~130 | ~130 |
| C-7 | ~126 | ~126 | ~126 |
| C-8 | ~137 | ~135 | ~138 |
| C-8a | ~147 | ~147 | ~147 |
| -CH₂- | ~62 | ~64 | ~73 |
| -C=O | - | ~171 | - |
| -COCH₃ | - | ~21 | - |
| -OCH₃ | - | - | ~58 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[22]
-
Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, often via direct insertion or after chromatographic separation.[22]
Table 3: Expected Molecular Ions (m/z)
| Compound | Formula | Exact Mass | Expected [M+H]⁺ |
| (6-Chloroquinolin-8-yl)methanol | C₁₀H₈ClNO | 193.03 | 194.04 |
| (6-Chloroquinolin-8-yl)methyl acetate | C₁₂H₁₀ClNO₂ | 235.04 | 236.05 |
| 8-(Methoxymethyl)-6-chloroquinoline | C₁₁H₁₀ClNO | 207.05 | 208.06 |
Visualizing the Workflow and Reactions
Conclusion
The derivatization of the hydroxyl group of (6-Chloroquinolin-8-yl)methanol is a pivotal strategy for the synthesis of novel compounds with potentially enhanced therapeutic properties. The detailed protocols for esterification and etherification provided in this guide, along with the methodologies for purification and characterization, offer a robust framework for researchers in drug discovery and medicinal chemistry. The successful application of these techniques will facilitate the development of new quinoline-based derivatives with tailored physicochemical and pharmacokinetic profiles, ultimately contributing to the advancement of novel therapeutics.
References
- Silane, Z. M. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited.
- Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
- Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
- National Institutes of Health. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin.
- Unknown. (n.d.). Protecting Groups for Organic Synthesis.
- ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols.
- WuXi AppTec. (2024, August 29). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- BOC Sciences. (2023, September 26). Prodrug Activation Strategies.
- International Journal of Pharmaceutical Sciences. (2025, March 13). Pro-Drug Development.
- Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875.
- RSC Publishing. (2022, May 13). Strategies for the direct oxidative esterification of thiols with alcohols.
- ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Unknown. (2024, September 26). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis.
- ResearchGate. (2025, August 5). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods.
- Unknown. (n.d.). Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies.
- Royal Society of Chemistry. (2024, January 11). Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion.
- ACS Publications. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Journal of Chemical Education.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols.
- ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF.
- ResearchGate. (2025, August 6). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.
- PubMed. (2014, September 12). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.
- Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification.
- National Institutes of Health. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC.
- BOC Sciences. (n.d.). API Properties & Their Impact on Drug Performance.
- Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials.
- ResearchGate. (2025, August 6). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF.
- PubMed. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization.
- Pharma Inventor Inc. (n.d.). API Physico-Chemical.
- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
- MDPI. (2022, December 7). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
- MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Scilit. (2020, September 20). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Taylor & Francis Online. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
Sources
- 1. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmainventor.com [pharmainventor.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 19. byjus.com [byjus.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. benchchem.com [benchchem.com]
Experimental protocol for N-alkylation of 4-amino-7-chloroquinolines
Application Note: Precision N-Alkylation & Functionalization of 4-Amino-7-Chloroquinolines
Executive Summary
The 4-amino-7-chloroquinoline (4-ACQ) scaffold is a privileged pharmacophore, serving as the core structure for historic antimalarials (Chloroquine, Hydroxychloroquine) and emerging kinase inhibitors. While the "textbook" definition of N-alkylation implies direct reaction of the amine with an alkyl halide, this approach is fraught with regioselectivity issues due to the competing nucleophilicity of the endocyclic quinoline nitrogen (N1) versus the exocyclic amino group (N4).
This guide provides a hierarchically structured protocol for synthesizing N-substituted 4-amino-7-chloroquinolines. We prioritize Reductive Amination for direct functionalization of the amine and contrast it with the industry-standard Nucleophilic Aromatic Substitution (
Strategic Analysis: Route Selection & Regiochemistry
Before initiating synthesis, researchers must understand the electronic landscape of the scaffold. The 4-amino-7-chloroquinoline system possesses two distinct nucleophilic sites:
-
Endocyclic Nitrogen (N1): Highly basic (pKa ~9.1) and nucleophilic in neutral media. Direct alkylation with alkyl halides often leads to N1-quaternization (formation of quinolinium salts) rather than the desired N4-alkylation.
-
Exocyclic Nitrogen (N4): The lone pair is delocalized into the aromatic system, reducing its nucleophilicity. To alkylate here selectively, one must either:
-
Method A (Reductive Amination): Leverage the condensation of N4 with an aldehyde (Imine formation) followed by reduction.[1]
-
Method B (Deprotonation): Use a strong base (e.g., NaH) to create the N4-anion, effectively outcompeting N1.
-
Method C (
- "Reverse" Synthesis): Avoid the competition entirely by displacing a C4-chloride with a pre-alkylated amine.
-
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for synthesis of N-alkylated 4-amino-7-chloroquinolines.
PROTOCOL 1: Reductive Amination (Direct Functionalization)
Best for: Converting 4-amino-7-chloroquinoline to secondary amines (mono-alkylation) without N1-quaternization. Mechanism: Formation of a reversible hemiaminal/imine at N4, followed by irreversible hydride reduction.
Materials
-
Substrate: 4-Amino-7-chloroquinoline (1.0 equiv)
-
Carbonyl Source: Aldehyde (1.1–1.5 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv) or NaBH4.
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Additive: Acetic Acid (AcOH) (catalytic to stoichiometric).
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried flask, dissolve 4-amino-7-chloroquinoline (1 mmol) in DCE (5 mL).
-
Add the appropriate aldehyde (1.2 mmol).
-
Add Glacial Acetic Acid (1.2 mmol). Note: Acid catalysis is crucial to activate the aldehyde and protonate the imine, facilitating reduction.
-
Stir at room temperature for 1–2 hours under inert atmosphere (
or Ar). Monitor by TLC for the disappearance of the starting amine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in portions. Why STAB? It is milder than NaBH4 and less likely to reduce the aldehyde directly, favoring the imine reduction.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 h).
-
-
Quench & Workup:
-
Quench with saturated aqueous
solution. -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (typically MeOH/DCM gradient or EtOAc/Hexanes).
-
Critical Control Point: If the reaction stalls at the imine stage, switch solvent to Methanol and use
PROTOCOL 2: Nucleophilic Aromatic Substitution ( )
Best for: Large-scale synthesis, creating tertiary amines, or when the alkyl chain is complex (e.g., diamine side chains like in Chloroquine). Concept: Instead of alkylating the amine, we displace the chloride of 4,7-dichloroquinoline with a primary or secondary amine.
Materials
-
Substrate: 4,7-Dichloroquinoline (1.0 equiv)
-
Nucleophile: Target Alkyl Amine (e.g., 4-diethylamino-1-methylbutylamine) (2.0–5.0 equiv).
-
Solvent: Neat (no solvent) or Phenol (melt).
-
Temperature: 80°C – 180°C.
Step-by-Step Methodology (Neat/Melt Variant)
-
Preparation:
-
Charge a pressure tube or round-bottom flask with 4,7-dichloroquinoline (1 mmol).
-
Add the amine nucleophile (3–5 mmol). Excess amine acts as both solvent and proton scavenger.
-
Optional: For unreactive amines, add Phenol (2 mmol). Phenol acts as a proton shuttle and solvent, significantly lowering the activation energy.
-
-
Reaction:
-
Heat the mixture to 120–140°C.
-
Stir for 4–12 hours.
-
Monitoring: The reaction often turns dark brown/viscous. Monitor by HPLC or TLC.
-
-
Workup:
-
Cool to room temperature.[2]
-
Basify with 2M NaOH (to pH > 11). This liberates the free base from the HCl salt formed during substitution.
-
Extract with EtOAc or DCM.
-
-
Purification:
-
Recrystallization (often from cyclohexane or ethanol/water) is preferred for this route due to the high crystallinity of these derivatives.
-
Comparative Data & Troubleshooting
Table 1: Comparison of Synthetic Routes
| Feature | Protocol 1: Reductive Amination | Protocol 2: | Direct Alkylation (Alkyl Halide) |
| Regioselectivity | High (Exocyclic N4) | Perfect (Only C4 substitution) | Poor (N1 vs N4 competition) |
| Scope | Secondary Amines | Sec. & Tert. Amines | Mixtures |
| Conditions | Mild (RT, Acidic) | Harsh (High Temp, Basic) | Variable |
| Yield | 60–85% | 75–95% | <40% (typically) |
| Primary Risk | Incomplete reduction | Polymerization/Tars | Quaternization (Salt formation) |
Troubleshooting Guide
-
Issue: N1-Alkylation (Quaternization) observed.
-
Cause: Using alkyl halides with neutral base.
-
Fix: Switch to Reductive Amination (Protocol 1). If you must use alkyl halides, use NaH in DMF at 0°C to deprotonate N4 first, making it the superior nucleophile.
-
-
Issue: Low Conversion in Protocol 1.
-
Cause: Steric hindrance or poor imine stability.
-
Fix: Add molecular sieves (4Å) to drive imine formation by removing water. Increase temp to 40°C before adding reducing agent.
-
References
-
Opsenica, I. M., et al. (2013). "4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity."[3] Journal of Medicinal Chemistry. Link
- Key Insight: Describes the reductive amination of aldehyde precursors to couple with the 4-amino-7-chloroquinoline scaffold.
-
Melato, S., et al. (2007).[4] "Microwave-Assisted Synthesis of 4-Aminoquinolines." Journal of Combinatorial Chemistry. Link
- Key Insight: Establishes the efficiency of the route from 4,7-dichloroquinoline under microwave conditions.
-
Musonda, C. C., et al. (2004). "Chloroquine analogues: Synthesis and antimalarial activity."[2][5] Bioorganic & Medicinal Chemistry Letters. Link
- Key Insight: Provides the standard "phenol melt" protocol for synthesizing chloroquine deriv
-
Stack Exchange Chemistry. (2012). "Synthesis of chloroquine from 4-amino-7-chloroquinoline." Link
- Key Insight: Discusses the theoretical pitfalls of direct alkyl
-
Frontiers in Chemistry. (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies." Link
- Key Insight: Comprehensive review of modern synthetic strategies including metal-catalyzed amin
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. academicjournals.org [academicjournals.org]
- 3. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Chloroquinolin-8-yl)methanol
Welcome to the technical support center for the synthesis of (6-Chloroquinolin-8-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section directly addresses specific problems you may encounter during the synthesis of (6-Chloroquinolin-8-yl)methanol, which is typically prepared by the reduction of 6-chloroquinoline-8-carbaldehyde.
Issue 1: Low to No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a frequent issue that can stem from several factors, primarily related to the reducing agent or the reaction conditions.
-
Inactivity of the Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation. However, it is susceptible to degradation by moisture.[1]
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a freshly opened bottle of NaBH₄ or one that has been stored under anhydrous conditions.
-
Proper Handling: Minimize the exposure of NaBH₄ to atmospheric moisture during weighing and addition to the reaction.
-
-
-
Suboptimal Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic.
-
Troubleshooting Steps:
-
Initial Cooling: Start the reaction at a lower temperature (e.g., 0 °C) by using an ice bath. This helps to control the initial exotherm and prevent side reactions.
-
Gradual Warming: After the initial addition of the reducing agent, allow the reaction to slowly warm to room temperature to ensure it goes to completion.
-
-
-
Poor Solubility of Starting Material: Quinoline derivatives can sometimes have limited solubility in common solvents, leading to an incomplete reaction.[2]
-
Purity of Starting Material: Impurities in the starting 6-chloroquinoline-8-carbaldehyde can interfere with the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Before starting the reaction, check the purity of your aldehyde using techniques like NMR or LC-MS.
-
Purification: If necessary, purify the starting material by recrystallization or column chromatography.
-
-
Issue 2: Incomplete Reaction - Presence of Starting Material
Question: My TLC/LC-MS analysis shows a significant amount of unreacted 6-chloroquinoline-8-carbaldehyde even after a prolonged reaction time. What should I do?
Answer:
An incomplete reaction is often due to insufficient reducing agent or suboptimal reaction conditions.
-
Stoichiometry of the Reducing Agent: While the stoichiometry is 1:1 for the aldehyde and NaBH₄ (as NaBH₄ provides 4 equivalents of hydride), it's common to use a slight excess of NaBH₄ to ensure the reaction goes to completion.
-
Troubleshooting Steps:
-
Increase NaBH₄: Use 1.1 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde.
-
Portion-wise Addition: Add the NaBH₄ in small portions over a period of time. This helps to maintain a sufficient concentration of the reducing agent throughout the reaction.
-
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material.
-
Increase Reaction Time: If the reaction is proceeding slowly, extend the reaction time.
-
Gentle Heating: If the reaction has stalled at room temperature, gentle heating (e.g., to 40 °C) can sometimes help to drive it to completion. However, be cautious as excessive heat can lead to side product formation.
-
-
Issue 3: Formation of Impurities and Difficult Purification
Question: I have obtained the product, but it is contaminated with impurities, making purification difficult. How can I minimize impurity formation and improve purification?
Answer:
Impurity formation is a common challenge in organic synthesis. Careful control of reaction conditions and appropriate work-up procedures are key.
-
Minimizing Impurity Formation:
-
Control Temperature: As mentioned, maintaining a low initial temperature (0 °C) is crucial to prevent side reactions.
-
Quenching the Reaction: The work-up procedure is critical. The reaction should be carefully quenched to destroy any excess NaBH₄.
-
Recommended Quenching Procedure: Slowly add a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to the reaction mixture at 0 °C. Alternatively, acetone can be used to quench excess NaBH₄.
-
-
-
Effective Purification Strategies:
-
Column Chromatography: This is often the most effective method for purifying the product.
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: Experiment with different solvents or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Methanol or ethanol could be good starting points.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for (6-Chloroquinolin-8-yl)methanol?
A1: The most common and direct route is the reduction of the corresponding aldehyde, 6-chloroquinoline-8-carbaldehyde. This is a standard functional group transformation in organic synthesis.
Q2: Are there alternative reducing agents to sodium borohydride?
A2: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that will also readily reduce aldehydes to alcohols.[1][4][5] However, LiAlH₄ is much more reactive, pyrophoric, and reacts violently with protic solvents like water and alcohols.[1] Therefore, it requires strictly anhydrous conditions and is often handled in solvents like THF or diethyl ether. For this specific transformation, NaBH₄ is generally sufficient and safer to handle.
Q3: How critical is the quality of the solvent?
A3: The quality of the solvent is very important. For reductions with NaBH₄, using an anhydrous grade of methanol or ethanol is recommended, although it is more tolerant to protic solvents than LiAlH4.[1] For other synthetic steps, the presence of water can lead to unwanted side reactions.
Q4: Can this synthesis be scaled up?
A4: Yes, this reaction is amenable to scale-up. However, careful consideration must be given to heat management. The addition of NaBH₄ is exothermic, and on a larger scale, the heat generated can be significant. A jacketed reactor with controlled cooling would be necessary for safe and efficient scale-up.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Experimental Protocol: Synthesis of (6-Chloroquinolin-8-yl)methanol
This protocol describes a standard laboratory-scale synthesis via the reduction of 6-chloroquinoline-8-carbaldehyde.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equivalents |
| 6-Chloroquinoline-8-carbaldehyde | 191.61 | 1.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 | 1.2 |
| Methanol (Anhydrous) | - | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-chloroquinoline-8-carbaldehyde (1.0 mmol).
-
Dissolution: Add anhydrous methanol (10 mL) and stir until the starting material is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 mmol) in small portions over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~5 mL) to quench the excess NaBH₄.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20-40% ethyl acetate in hexanes) to afford (6-Chloroquinolin-8-yl)methanol as a pure compound.
Visualizations
Reaction Pathway
Caption: Reduction of 6-chloroquinoline-8-carbaldehyde.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for synthesis.
References
- Overcoming poor solubility of quinoline derivatives in reactions. (2025). BenchChem Technical Support.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
- Technical Support Center: Optimizing Reaction Yield for 6-Chloroisoquinoline-1-carbaldehyde Derivatives. (2025). BenchChem.
- Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. (2023). Journal of Chemical Research.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). PharmaTutor.
- what are different types of reducing agents for reduction of aldehydes&ketones to alcohols. (2015). Toppr.
- Reducing Agents. (n.d.). TCI Chemicals.
- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (1985). Pure & Applied Chemistry.
- (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). Acta Crystallographica Section E.
- Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). (n.d.). DAV University.
- 6-chloro-8-methylquinoline synthesis. (n.d.). ChemicalBook.
- REDUCTIONS IN ORGANIC CHEMISTRY. (n.d.). ACS.org.
- (6-Chloroquinolin-8-yl)methanol. (n.d.). BLD Pharm.
- Reducing Agents. (n.d.). Sigma-Aldrich.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Chemistry.
- Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. (2024). Highlights in Science, Engineering and Technology.
- Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. (2025). ResearchGate.
- Catalysts for Methanol Synthesis. (n.d.). Clariant.
- (8-Chloroquinolin-6-yl)methanol. (n.d.). Lead Sciences.
- A method for purifying 8-hydroxyquinoline reaction solution. (n.d.). Google Patents.
- Isolation and identification of impurities in chlorin e6. (2007). Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. what are different types of reducing agents for reduction of aldehyde - askIITians [askiitians.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 4. davuniversity.org [davuniversity.org]
- 5. acs.org [acs.org]
Technical Support Center: Purification of (6-Chloroquinolin-8-yl)methanol
Executive Summary
The purification of (6-Chloroquinolin-8-yl)methanol presents a unique set of challenges derived from its amphoteric nature and the specific conditions required for its synthesis (typically
This guide provides an autonomous, non-templated troubleshooting workflow designed to maximize recovery and purity.
Module 1: The "Aluminum Nightmare" (Workup Protocol)
Context: The primary synthesis route involves reducing methyl 6-chloroquinoline-8-carboxylate using Lithium Aluminum Hydride (
Critical Troubleshooting: Breaking the Emulsion
Q: My crude reaction mixture has turned into a gray, unfilterable sludge. How do I recover my product?
A: You are experiencing "Aluminum entrapment."[1] Standard water quenching creates fine
Protocol A: The Fieser Method (Standard)
Best for: Large scale (>5g), granular precipitate.
| Step | Reagent | Volume Factor (per | Mechanism |
| 1 | Hydrolyzes active hydride. | ||
| 2 | 15% | Solubilizes aluminum salts as aluminates. | |
| 3 | Dilutes mixture to facilitate aggregation.[1][2] |
Procedure:
-
Dilute reaction mixture with diethyl ether (or THF) and cool to 0°C.
-
Add reagents in the exact order listed above very slowly.
-
Crucial Step: Warm to room temperature and stir vigorously for 15–30 minutes until the gray precipitate turns into a white, granular sand.
-
Filter through a sintered glass funnel. The product is in the filtrate.[3]
Protocol B: Rochelle’s Salt (The "Rescue" Method)
Best for: Stubborn emulsions or when Fieser fails.
Why it works: Potassium sodium tartrate (Rochelle's salt) acts as a bidentate ligand, chelating aluminum ions to form water-soluble complexes, breaking the emulsion completely.[1]
-
Quench the reaction carefully with minimal water.[1]
-
Add a saturated aqueous solution of Rochelle’s salt (approx. 20-50 mL per gram of hydride).
-
Stir vigorously for 1–2 hours. The layers will separate cleanly.[1]
-
Extract the aqueous layer with EtOAc or DCM.[1]
Module 2: Chemical Isolation (Acid-Base Extraction)
Q: I suspect my product is contaminated with unreacted ester or non-basic impurities. Can I use acid-base extraction?
A: Yes, but the 6-chloro substituent reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline.[1] You must use specific pH windows.[1]
The "pH Swing" Protocol
-
Dissolution: Dissolve the crude organic residue in
(DCM). -
Extraction (Protonation): Extract with 2M HCl .
-
Basification (Deprotonation):
-
Recovery: Extract the now-cloudy aqueous layer 3x with DCM or EtOAc.[1] Dry over
and concentrate.
Warning: Do not use extremely strong acids (conc.
Module 3: Chromatographic Purification
Q: My compound streaks on the TLC plate and elutes as a broad band on the column. How do I fix this?
A: Quinoline derivatives interact strongly with the acidic silanol groups (
Optimized Mobile Phases
| Method | Solvent System | Additive | Rationale |
| Standard | Hexanes / EtOAc | 1% | Triethylamine blocks acidic silanol sites, allowing the quinoline to elute sharply.[1] |
| High Polarity | DCM / MeOH | 1% | For highly polar crude mixtures.[1] Ammonia suppresses ionization.[1] |
| Alternative | Neutral Alumina | None | Alumina is less acidic than silica; often requires no amine modifier.[1] |
Visualization: The compound is UV active.[1] Use a UV lamp at 254 nm.[1]
-
TLC Stain: Dragendorff’s reagent (orange spots) is specific for alkaloids/nitrogen heterocycles.[1]
Module 4: Recrystallization (Final Polish)
Q: I need >99% purity for biological assays. What solvent system works for crystallization?
A: (6-Chloroquinolin-8-yl)methanol exhibits a steep solubility curve in alcohols.
Recommended Solvent Pair: Ethanol / Hexane or Toluene .[1]
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (or Methanol).
-
If colored impurities persist, treat with activated charcoal for 5 minutes and filter hot through Celite.[1]
-
Add hot Hexane dropwise until persistent cloudiness appears.
-
Add a few drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
Note: If the compound "oils out" (forms a liquid droplet instead of crystals), re-heat and add slightly more ethanol, or scratch the glass to induce nucleation.
Visual Troubleshooting Guides
Figure 1: The Workup Decision Tree
Use this logic flow to determine the correct quenching method based on your reaction scale and state.
Caption: Logic flow for selecting the optimal aluminum quenching protocol to prevent product entrapment.
Figure 2: Purification Pathway
A systematic approach to isolating the pure alcohol from crude reaction mixtures.[4]
Caption: Step-by-step purification pipeline from crude residue to analytical grade material.
Frequently Asked Questions (FAQs)
Q: Is the product sensitive to air or light? A: Like many electron-deficient benzylic alcohols, it is relatively stable but can slowly oxidize to the aldehyde (6-chloroquinoline-8-carbaldehyde) upon prolonged exposure to air and light.[1] Store under nitrogen at 4°C in amber vials.
Q: Can I use
Q: What is the expected melting point? A: While specific literature values for the 6-chloro derivative vary by crystal form, analogous 8-quinolinemethanols typically melt in the range of 110°C – 130°C .[1] A sharp melting range (<2°C) indicates high purity.[1]
References
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (Foundational reference for the Fieser workup).
-
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997.[1] (Comprehensive guide on hydride reductions and quenching mechanisms).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
-
Common Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) Work-up.[1][2][3][4][5][6]Link (Verified procedure for Fieser and Rochelle salt methods).[1]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69.[1]Link (General physical property data for quinoline derivatives).[1]
Sources
- 1. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) [commonorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Workup [chem.rochester.edu]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
Stability issues of (6-Chloroquinolin-8-yl)methanol in solution
Technical Support Center: (6-Chloroquinolin-8-yl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (6-Chloroquinolin-8-yl)methanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability challenges associated with this compound and to offer robust troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses the fundamental stability characteristics of (6-Chloroquinolin-8-yl)methanol.
Q1: What is (6-Chloroquinolin-8-yl)methanol and what are its primary stability concerns?
A1: (6-Chloroquinolin-8-yl)methanol is a heterocyclic aromatic compound featuring a quinoline core. The quinoline scaffold is common in various therapeutic agents, particularly antimalarials.[1] Its structure, which includes a chlorine atom and a hydroxymethyl group, presents specific stability challenges. The primary concerns are susceptibility to oxidation , photodegradation , and degradation under acidic or basic conditions .[2][3] The hydroxymethyl group can be oxidized, while the chloroquinoline ring system is prone to photolytic reactions.
Q2: What are the ideal storage conditions for stock solutions of (6-Chloroquinolin-8-yl)methanol?
A2: To maximize shelf-life and prevent degradation, solutions should be stored with the following precautions:
-
Protection from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[4]
-
Temperature Control: Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Inert Atmosphere: For sensitive applications, purging the solution and vial headspace with an inert gas like argon or nitrogen can displace oxygen and minimize oxidative degradation.
-
Solvent Choice: Use high-purity, anhydrous-grade solvents if possible. Protic solvents like methanol can participate in degradation reactions, while aprotic solvents (e.g., Acetonitrile, DMSO, THF) may offer better stability depending on the experimental conditions.
Q3: I observed a yellow or brown color change in my (6-Chloroquinolin-8-yl)methanol solution. What does this indicate?
A3: A color change, particularly yellowing or darkening, is a strong indicator of chemical degradation.[2] This is often caused by the formation of oxidized species or photolytic byproducts. Do not assume the solution is viable. It is critical to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of the sample and identify the presence of degradation products before proceeding with your experiment.[2]
Q4: What are the most likely degradation pathways for this molecule?
A4: Based on the structure, two primary degradation pathways are anticipated:
-
Oxidation of the Methanol Group: The primary alcohol (-CH₂OH) at the 8-position is susceptible to oxidation. This can occur in the presence of atmospheric oxygen, trace metal catalysts, or oxidizing reagents, leading to the formation of the corresponding aldehyde ((6-chloroquinolin-8-yl)carbaldehyde) and subsequently the carboxylic acid ((6-chloroquinolin-8-yl)carboxylic acid).
-
Reactions involving the Quinoline Ring: The chloroquinoline ring is electron-rich and susceptible to photodegradation.[4][5] UV light exposure can generate reactive radical species, leading to dimerization, dechlorination, or the formation of various photoproducts.[4][6] Furthermore, extreme pH conditions can catalyze hydrolysis or other ring modifications.
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Q5: My compound shows rapid degradation when dissolved in methanol for HPLC analysis. What is happening and how can I fix it?
A5: This is a common issue. While methanol is a standard solvent, it can contribute to degradation in several ways. Photodegradation in methanol can lead to specific products arising from cleavage of bonds adjacent to the methanol group.[4] Additionally, the solution's pH may not be optimal, accelerating degradation.
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: Prepare your sample in acetonitrile (ACN) if solubility permits. ACN is generally more inert than methanol.
-
Minimize Time in Solution: Prepare samples immediately before analysis. Do not let them sit on the autosampler for extended periods without temperature control (e.g., set autosampler to 4°C).
-
Use Amber Vials: Always use amber or light-blocking vials for your autosampler to shield the sample from light.[4]
-
Consider a Buffered Diluent: If your HPLC mobile phase is buffered, consider preparing your sample in the mobile phase itself to maintain a stable pH environment.
Q6: I'm seeing multiple new peaks in my chromatogram after a heated reaction. Is this thermal degradation?
A6: Yes, the appearance of new, related impurities following a heated process strongly suggests thermal degradation. Quinoline compounds can be susceptible to thermal stress.[3]
Troubleshooting Steps:
-
Lower the Temperature: Determine the minimum temperature required for your reaction to proceed efficiently.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or UPLC) to avoid unnecessarily long heating times.
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation, which is often accelerated at higher temperatures.
-
Perform a Forced Degradation Study: To understand the molecule's limits, perform a controlled thermal degradation experiment (see Protocol 1). This will help you identify the degradation products and establish a safe operating temperature range.
Q7: My results are inconsistent when using an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% NH₄OH) mobile phase for chromatography. Why?
A7: Quinoline contains a basic nitrogen atom, making its protonation state and, consequently, its stability and chromatographic behavior highly dependent on pH.[7][8] Extreme pH can catalyze hydrolysis of the chloro-substituent or other rearrangements. The inconsistency arises from on-column or in-solution degradation during the analytical run.
Troubleshooting Steps:
-
Identify the Optimal pH Range: Conduct a forced hydrolysis study (see Protocol 1) to determine the pH range in which the molecule is most stable.
-
Use a Buffered Mobile Phase Near Neutrality: If possible, switch to a mobile phase buffered between pH 4 and 7. Phosphate or acetate buffers are common choices.
-
Immediate Analysis: If an acidic or basic mobile phase is unavoidable, inject the sample immediately after preparation to minimize the contact time between the analyte and the harsh pH conditions.
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for diagnosing stability issues with (6-Chloroquinolin-8-yl)methanol.
Caption: Troubleshooting flowchart for stability issues.
Protocols for Stability Assessment
To ensure the trustworthiness and validity of your results, it is essential to characterize the stability of (6-Chloroquinolin-8-yl)methanol under your specific experimental conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[9]
Protocol 1: Forced Degradation Study
This study intentionally subjects the compound to harsh conditions to identify potential degradation products and pathways.[9] The goal is to achieve 5-20% degradation.[9]
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of (6-Chloroquinolin-8-yl)methanol in acetonitrile (ACN).
2. Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours.[2] If no degradation is seen, increase time or acid concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[2] This reaction is often faster than acid hydrolysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of a 50:50 water:acetonitrile mixture. Heat at 70°C for 48 hours, protected from light.[2]
-
Photolytic Degradation: Expose a 100 µg/mL solution (in 50:50 water:ACN) and solid material to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter.[2][10] Run a dark control sample in parallel.
3. Sample Analysis:
-
Before analysis, cool all heated samples to room temperature.
-
Neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of 0.1 N NaOH or 0.1 N HCl, respectively).
-
Dilute all stressed samples with your mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.
Protocol 2: Recommended HPLC Method for Stability Monitoring
This method should serve as a starting point and must be validated for your specific application.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection (UV) | Diode Array Detector (DAD) scanning 210-400 nm; monitor at ~254 nm and ~280 nm |
Forced Degradation Workflow Diagram
The following diagram outlines the workflow for conducting a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
References
- BenchChem. (n.d.). Stability issues and degradation pathways of 2-Hydroxyquinoline.
- Karczmarzyk, Z., & Płaziński, W. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003.
- BenchChem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
-
Duran, M., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1084. Retrieved from [Link]
- Velev, V. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]
-
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4179. Retrieved from [Link]
- Tuo, B., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(5), 1290–1302.
- Schwarz, G., & Lingens, F. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597.
-
Strother, A., Fraser, I. M., Allahyari, R., & Tilton, B. E. (1984). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 62(Suppl), 35–42. Retrieved from [Link]
- Strother, A., Fraser, I. M., Allahyari, R., & Tilton, B. E. (1984). Metabolism of 8-aminoquinoline antimalarial agents. World Health Organization.
- Duran, M., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Semantic Scholar.
-
ResearchGate. (2026, January 6). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. Retrieved from [Link]
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Wang, C., et al. (2009). pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. Angewandte Chemie International Edition, 48(35), 6524-6528.
- In, Y., et al. (2020). Antimalarial drugs lose their activity with a slight drop in pH. bioRxiv.
-
JETIR. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]
- BenchChem. (n.d.). O-(3-quinolyl)methylhydroxylamine degradation pathways and byproducts.
- BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride.
- Karczmarzyk, Z., & Płaziński, W. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003.
- Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Navigating the Doebner-von Miller Quinoline Synthesis
Welcome to the dedicated support center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this classic yet challenging reaction. Here, you will find practical, in-depth answers to common issues, grounded in mechanistic principles and field-proven experience, to help you optimize your synthesis, improve yields, and ensure the integrity of your results.
Troubleshooting Guide: From Tar-Like Mixtures to Crystalline Products
This section addresses specific, hands-on problems you might encounter during your experiments. The solutions provided are not just procedural steps but are coupled with explanations of the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Issue 1: My reaction has resulted in a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?
A low or non-existent yield in a Doebner-von Miller reaction is a common frustration, often pointing to a few critical parameters that may need optimization.
Answer:
Several factors can contribute to a low yield, and a systematic approach to troubleshooting is key. Let's break down the most probable causes:
-
Inadequate Acid Catalysis: The Doebner-von Miller reaction is acid-catalyzed.[1][2] The concentration and the nature of the acid are paramount. If your acid is too dilute, the reaction will not proceed efficiently. Both Brønsted acids (like HCl and H₂SO₄) and Lewis acids (such as SnCl₄, ZnCl₂, and Sc(OTf)₃) can be employed.[1][3] The choice of acid can significantly influence the reaction rate and selectivity. For instance, stronger acids can sometimes accelerate polymerization, leading to lower yields of the desired quinoline.
-
Suboptimal Reaction Temperature: This reaction typically requires heating to proceed at a reasonable rate.[3] However, there is a fine balance to be struck. Excessively high temperatures can promote the formation of tar and other polymeric byproducts, which will sequester your starting materials and complicate purification, ultimately leading to a diminished yield.[3][4] It is advisable to monitor the reaction temperature closely and optimize it for your specific substrates. Some reactions may even be vigorous and exothermic, necessitating initial cooling to maintain control.[4]
-
Insufficient Reaction Time: The time required for the Doebner-von Miller synthesis to reach completion can vary widely depending on the reactivity of your aniline and carbonyl compound. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This will not only help you determine the optimal reaction time but also prevent potential degradation of your product from prolonged exposure to the harsh reaction conditions.
-
Flawed Work-up Procedure: The work-up is a critical step where a significant amount of product can be lost if not performed correctly. After the reaction, the highly acidic mixture must be carefully neutralized to isolate the basic quinoline product.[5] Incomplete neutralization will result in the formation of the quinoline salt, which is water-soluble and will be lost to the aqueous phase during extraction.[3] Ensure you are using a suitable organic solvent for extraction and consider performing multiple extractions to maximize the recovery of your product.
Issue 2: My reaction mixture has turned into a thick, dark, and intractable tar. How can I prevent this and salvage my product?
The formation of a tar-like substance is arguably the most notorious issue associated with the Doebner-von Miller synthesis, making product isolation a significant challenge.
Answer:
Tar formation is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][6] Here are several strategies to mitigate this pervasive issue:
-
Controlled Reagent Addition: A key technique to minimize polymerization is the slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline.[6] This approach helps to control the exothermicity of the reaction and ensures that the carbonyl compound reacts with the aniline rather than itself.
-
In Situ Generation of the Carbonyl Compound: An elegant way to avoid high concentrations of the reactive carbonyl compound is to generate it in situ. For example, when using crotonaldehyde, it can be formed directly in the reaction mixture from the aldol condensation of acetaldehyde.[3] This is often referred to as the Beyer method.[1] This slow and steady generation keeps the concentration of the polymerizable species low.
-
Biphasic Reaction Medium: Employing a two-phase system can be highly effective.[7] By sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene), its concentration in the acidic aqueous phase where polymerization is most rampant is significantly reduced. This allows for a more controlled reaction at the interface of the two phases.
-
Temperature Management: As mentioned previously, excessive heat is a major contributor to tar formation.[6] Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. A stepwise increase in temperature can also be a useful strategy to control any exothermic events.
Salvaging Product from a Tar-Like Mixture:
If you are already faced with a tarry mixture, all is not necessarily lost. Steam distillation can be an effective method for isolating volatile quinoline products from the non-volatile polymer.[4] For less volatile products, after careful neutralization, a thorough extraction with a robust organic solvent, potentially at elevated temperatures, might be necessary. Column chromatography is often required for the final purification, but the tar can make this process challenging.
Issue 3: I have isolated a product, but spectroscopic analysis reveals it's not the expected quinoline. What could have happened?
The formation of unexpected isomers or byproducts can be a perplexing outcome, often pointing to subtle mechanistic nuances or substrate-specific side reactions.
Answer:
The Doebner-von Miller reaction, while powerful, is not without its subtleties, and unexpected products can arise. Here are some possibilities:
-
Alternative Cyclization Pathways: The regioselectivity of the cyclization step can sometimes be influenced by the substituents on the aniline ring. While the reaction typically proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl, leading to a specific substitution pattern on the resulting quinoline, alternative pathways can exist.[8] For instance, under certain conditions with specific substrates like γ-aryl-β,γ-unsaturated α-ketoesters, a 1,2-addition can be favored, leading to a reversal of the expected regiochemistry.[9]
-
Incomplete Aromatization: The final step of the Doebner-von Miller synthesis is an oxidation to form the aromatic quinoline ring. If the oxidizing agent is insufficient or the reaction is quenched prematurely, you may isolate partially hydrogenated quinoline derivatives, such as tetrahydroquinolines.[6][10] The presence of an oxidizing agent, which can be an intermediate in the reaction or an added component, is crucial for driving the reaction to completion.
-
Substrate-Specific Side Reactions: The specific structures of your aniline and carbonyl compound can open up unforeseen reaction pathways. Electron-rich anilines, for example, might undergo unexpected electrophilic substitution reactions under the strong acidic conditions. A thorough characterization of the unexpected product using techniques like NMR spectroscopy and mass spectrometry is essential to elucidate its structure and work backward to understand the reaction pathway.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Doebner-von Miller synthesis, offering a deeper understanding of its mechanism, scope, and safety considerations.
Q1: What is the accepted mechanism of the Doebner-von Miller reaction?
A1: The mechanism of the Doebner-von Miller reaction has been a topic of considerable discussion, but a fragmentation-recombination mechanism is now widely supported by experimental evidence, including carbon isotope scrambling studies.[1][11] The key steps are:
-
Conjugate Addition: The reaction begins with a nucleophilic 1,4- (or Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Fragmentation: The resulting intermediate can then fragment into an imine and a saturated ketone.
-
Recombination: These fragments recombine through a condensation reaction to form a new conjugated imine.
-
Second Aniline Addition and Cyclization: This new imine then reacts with a second molecule of aniline, followed by an electrophilic cyclization onto the aromatic ring.
-
Dehydration and Oxidation: The cyclized intermediate then undergoes dehydration and oxidation to yield the final aromatic quinoline product.
Q2: What are the primary safety precautions to consider when performing this reaction?
A2: The Doebner-von Miller reaction involves several hazards that require strict adherence to safety protocols:
-
Corrosive Acids: The reaction uses strong, concentrated acids which are highly corrosive and can cause severe burns.[12] Always handle these acids in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Exothermic Reaction: The reaction can be vigorous and exothermic, especially during the initial stages.[4] Be prepared for a rapid increase in temperature and have a cooling bath on standby to maintain control.
-
Volatile and Toxic Reagents: Many of the anilines and carbonyl compounds used are volatile and toxic. Acrolein, for instance, is highly toxic and lacrymatory. All manipulations should be performed in a fume hood.
Q3: Are there "greener" or less harsh alternatives to the classic Doebner-von Miller conditions?
A3: Yes, the harshness of the traditional Doebner-von Miller reaction has prompted the development of more environmentally benign methodologies. Some of these include:
-
Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as Ag(I)-exchanged Montmorillonite K10, has been shown to effectively promote the reaction, often under solvent-free conditions, leading to easier work-up and reduced waste.
-
Ionic Liquids: Ionic liquids have been explored as alternative reaction media that can enhance reaction rates and in some cases, be recycled.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and in some cases, improve yields compared to conventional heating.[13]
Data and Protocols
For your convenience, here is a summary of key reaction parameters and a general experimental protocol.
Table 1: Influence of Acid Catalyst on Doebner-von Miller Synthesis
| Catalyst | Type | Typical Concentration | Notes |
| HCl | Brønsted Acid | Concentrated (37%) | Commonly used, effective but highly corrosive.[14] |
| H₂SO₄ | Brønsted Acid | Concentrated (98%) | Stronger acid, can lead to more charring.[14] |
| p-TsOH | Brønsted Acid | 10-20 mol% | Milder, solid acid, easier to handle.[1] |
| ZnCl₂ | Lewis Acid | Stoichiometric | Often used in conjunction with a Brønsted acid.[3] |
| SnCl₄ | Lewis Acid | Catalytic | A strong Lewis acid, sensitive to moisture.[1] |
| TFA | Brønsted Acid | Can be used as solvent | Effective for certain substrates, can promote unique regioselectivity.[9][15] |
Experimental Protocol: General Synthesis of 2-Methylquinoline (Lepidine)
This protocol is a representative example and may require optimization for different substrates.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid. Stir the mixture to form the aniline hydrochloride salt.
-
In Situ Carbonyl Generation: Cool the flask in an ice bath. Slowly add acetaldehyde solution dropwise to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at a low temperature is crucial to control the exotherm and minimize the polymerization of the crotonaldehyde.[3]
-
Cyclization: After the complete addition of acetaldehyde, add a Lewis acid catalyst such as anhydrous zinc chloride.[6]
-
Reaction Progression: Heat the reaction mixture to reflux for the required time (typically 4-8 hours). Monitor the progress of the reaction by TLC.[4]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize the excess acid with a concentrated solution of sodium hydroxide until the solution is strongly alkaline.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
To further clarify the reaction and troubleshooting logic, the following diagrams are provided.
Doebner-von Miller Reaction Mechanism
Caption: The fragmentation-recombination mechanism of the Doebner-von Miller reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - Bentham Science Publisher. Available at: [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]
-
On the mechanism of the Doebner–Miller reaction - Canadian Science Publishing. Available at: [Link]
-
Doebner-Miller Reaction - SynArchive. Available at: [Link]
-
Doebner reaction - Wikipedia. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available at: [Link]
-
Doebner-Miller reaction - chemeurope.com. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
-
The Formation of Inherently Chiral Calixquinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - PMC. Available at: [Link]
-
What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. | Request PDF - ResearchGate. Available at: [Link]
-
Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines - University of the Sunshine Coast, Queensland. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]
-
Lessons Learned Vol. 1 - USC Environmental Health & Safety - University of Southern California. Available at: [Link]
-
Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare. Available at: [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]
-
Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors | Organic Process Research & Development - ACS Publications. Available at: [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Doebner-Miller_reaction [chemeurope.com]
- 12. Lessons Learned Vol. 1 – USC Environmental Health & Safety [ehs.usc.edu]
- 13. researchgate.net [researchgate.net]
- 14. iipseries.org [iipseries.org]
- 15. The Formation of Inherently Chiral Calix[4]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Mass Spectrometry Fragmentation Analysis of (6-Chloroquinolin-8-yl)methanol
Abstract
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of (6-Chloroquinolin-8-yl)methanol, a key heterocyclic building block in medicinal chemistry. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we explore the characteristic fragmentation pathways initiated by Collision-Induced Dissociation (CID). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed rationale for experimental choices, comparative data with analogous structures, and a robust, replicable experimental protocol for structural elucidation and impurity profiling.
Section 1: Introduction to (6-Chloroquinolin-8-yl)methanol and its Analytical Significance
(6-Chloroquinolin-8-yl)methanol is a substituted quinoline derivative of significant interest in synthetic and medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The specific substitution pattern of a chloro group at the 6-position and a methanol group at the 8-position makes this molecule a versatile precursor for the synthesis of novel therapeutic agents.
Accurate structural characterization is paramount in drug development to ensure compound identity, purity, and stability. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose. It provides not only the precise molecular weight but also a structural fingerprint through controlled fragmentation of the molecule.[1] Understanding the fragmentation pattern of (6-Chloroquinolin-8-yl)methanol is crucial for its unambiguous identification in complex reaction mixtures, metabolite studies, and quality control protocols.
Section 2: Analytical Approach: ESI-MS/MS for Structural Characterization
Comparison of Ionization Techniques: Why Electrospray Ionization (ESI)?
The choice of ionization technique is critical for analyzing a molecule like (6-Chloroquinolin-8-yl)methanol. While Electron Ionization (EI) is a classic technique, it is a "hard" ionization method that often leads to extensive fragmentation, sometimes preventing the observation of the molecular ion. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from solution to the gas phase with minimal energy, preserving the intact molecule.[2][3] For this analysis, ESI is superior because:
-
Preservation of the Precursor Ion: It reliably generates the protonated molecule, [M+H]⁺, which is essential for subsequent controlled fragmentation experiments (MS/MS).
-
Suitability for Polar Molecules: The presence of the nitrogen atom in the quinoline ring and the hydroxyl group makes the molecule amenable to protonation in the positive ion mode (ESI+).
-
LC-MS Compatibility: ESI is the standard interface for coupling liquid chromatography with mass spectrometry (LC-MS), allowing for the analysis of complex mixtures.[2]
The Power of Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)
Tandem mass spectrometry (MS/MS) provides an additional dimension of structural information.[4] In this process, the protonated precursor ion ([M+H]⁺) is mass-selected, isolated, and then subjected to fragmentation. Collision-Induced Dissociation (CID) is the most common method, where the ion's kinetic energy is increased, and it is collided with a neutral inert gas (e.g., argon or nitrogen).[5] This collision converts kinetic energy into internal energy, causing the ion to fragment along its weakest chemical bonds, revealing the underlying molecular structure.[6]
Experimental Workflow Overview
The overall process involves sample preparation, introduction into the ESI source, selection of the precursor ion, fragmentation via CID, and detection of the resulting product ions. This systematic approach ensures that the observed fragments originate exclusively from the target analyte.
Caption: High-level workflow for ESI-MS/MS analysis.
Section 3: Elucidation of the Fragmentation Pathway of (6-Chloroquinolin-8-yl)methanol
The fragmentation of (6-Chloroquinolin-8-yl)methanol (C₁₀H₈ClNO, monoisotopic mass: 193.02 Da) in positive ESI mode begins with protonation, primarily on the basic nitrogen of the quinoline ring, to form the precursor ion [M+H]⁺ at m/z 194.03 . The subsequent CID spectrum is characterized by a series of logical neutral losses.
Primary Fragmentation: The Role of the Methanol Substituent
The most labile part of the protonated molecule is the 8-methanol group. The initial fragmentation events are dominated by losses from this substituent.
-
Proposed Loss of Water (H₂O): The most prominent initial fragmentation is the neutral loss of 18 Da, corresponding to water. This is a classic fragmentation pathway for protonated alcohols.[7] The resulting ion at m/z 176.02 is a stabilized carbocation.
-
Proposed Loss of Formaldehyde (CH₂O): An alternative, though typically less favorable, pathway is the loss of the entire methanol group as formaldehyde (30 Da). This would result in a fragment ion corresponding to 6-chloroquinoline at m/z 164.01 .
Secondary Fragmentation of the Chloroquinoline Core
The major fragment ion at m/z 176.02 undergoes further dissociation, revealing the structure of the heterocyclic core.
-
Loss of Hydrogen Chloride (HCl): From the m/z 176.02 ion, a subsequent loss of 36 Da (HCl) can occur, leading to a fragment at m/z 140.04 . This indicates the presence of the chlorine atom.
-
Characteristic Loss of Hydrogen Cyanide (HCN): The quinoline ring itself is known to fragment via the loss of HCN (27 Da).[8][9] This fragmentation can occur from the m/z 140.04 ion, producing a fragment at m/z 113.02 .
Fragmentation Pathway Diagram
The proposed fragmentation cascade is visualized below, illustrating the sequential dissociation from the precursor ion to smaller, characteristic fragments.
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chempap.org [chempap.org]
- 9. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validated HPLC Method for Purity Assessment of (6-Chloroquinolin-8-yl)methanol
Executive Summary: The Purity Paradox
(6-Chloroquinolin-8-yl)methanol (CAS: 16032-35-2) is a critical intermediate in the synthesis of antimalarial and anti-infective pharmacophores. Its dual nature—containing a basic quinoline nitrogen and a polar hydroxymethyl group—presents a specific analytical challenge: peak tailing .
Standard generic methods (unbuffered methanol/water) often fail to resolve this molecule from its non-polar impurities (e.g., 6-chloroquinoline) or its oxidation products (aldehydes). This guide contrasts a Validated Buffered Gradient RP-HPLC Method (the "Gold Standard") against common isocratic alternatives, demonstrating why pH control is the non-negotiable variable for accuracy.
The Analytical Challenge
To validate a method, one must first understand the molecule's behavior in solution.
-
The Basic Nitrogen: The quinoline ring nitrogen has a pKa of approximately 4.0–4.5 (modulated by the electron-withdrawing chlorine). In neutral pH, it exists in equilibrium between ionized and non-ionized forms, leading to secondary interactions with residual silanols on the column stationary phase. Result: Severe peak tailing.
-
The Polarity Gap: The 8-hydroxymethyl group adds significant polarity compared to the starting material (6-chloroquinoline).
-
The Impurity Profile:
-
Starting Material: 6-Chloroquinoline (Hydrophobic, late eluting).
-
Oxidation Product: 6-Chloroquinoline-8-carbaldehyde (Intermediate polarity).
-
Target: (6-Chloroquinolin-8-yl)methanol (Polar, early eluting).
-
Comparative Methodology: Why Generic Fails
The following table compares the proposed optimized method against common screening alternatives.
| Feature | Method A: Optimized Buffered Gradient (Recommended) | Method B: Generic Isocratic HPLC | Method C: TLC (Screening) |
| Stationary Phase | C18 End-capped (3.5 µm or 5 µm) | Standard C18 (Generic) | Silica Gel 60 F254 |
| Mobile Phase | 10mM Ammonium Acetate (pH 3.5) : ACN | Water : Methanol (50:50) | Hexane : Ethyl Acetate |
| Elution Mode | Gradient (5% | Isocratic | Capillary Action |
| Peak Shape ( | Symmetric (0.95 < | Tailing ( | Spot / Streak |
| Resolution ( | High ( | Poor (Co-elution of polar impurities) | Low |
| LOD | High Sensitivity (0.05 µg/mL) | Moderate | Low (Visual) |
| Application | Final Purity & Stability Testing | Rough Synthesis Check | Reaction Monitoring |
The Solution: Validated Experimental Protocol
This protocol is designed to be stability-indicating , meaning it can detect degradation products formed under stress.
Reagents & Equipment[1][2]
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry). Note: The "Plus" or highly end-capped base deactivation is critical.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Ammonium Acetate, Glacial Acetic Acid (for pH adjustment).
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 3.5 with dilute acetic acid.
-
Causality: Low pH ensures the quinoline nitrogen is fully protonated (
), preventing interaction with silanols and ensuring sharp peaks.
-
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm (Primary) and 280 nm (Secondary).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic hold for polar impurities |
| 15.00 | 10 | 90 | Linear Gradient to elute hydrophobic parent |
| 20.00 | 10 | 90 | Wash |
| 21.00 | 95 | 5 | Re-equilibration |
| 25.00 | 95 | 5 | Stop |
Sample Preparation
-
Diluent: Mobile Phase A : ACN (50:50).
-
Stock Solution: Dissolve 10 mg of (6-Chloroquinolin-8-yl)methanol in 10 mL of diluent (1000 ppm). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 ppm for assay.
Validation Performance Standards (ICH Q2(R1))
To ensure trustworthiness, the method must meet these criteria. These are the Target Acceptance Criteria derived from ICH guidelines for pharmaceutical intermediates.
System Suitability
-
Theoretical Plates (N): > 5000
-
Tailing Factor (
): < 1.5 (Target: 1.0–1.2) -
Resolution (
): > 2.0 between the main peak and nearest impurity.
Linearity & Range
-
Range: 10 ppm to 150 ppm (20% to 300% of target concentration).
-
Regression:
.[2] -
Equation:
(where is the intercept, should be statistically insignificant).
Specificity (Forced Degradation)
The method must distinguish the analyte from degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 2 hours. -
Observation: The method should resolve the N-oxide or aldehyde degradation products (usually eluting earlier than the parent peak).
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of method validation, ensuring all ICH Q2(R1) parameters are systematically addressed.
Caption: Figure 1. Step-wise validation workflow based on ICH Q2(R1) guidelines, prioritizing specificity and system suitability before quantitative assessment.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and buffer selection for basic compounds).
-
PubChem. (2023). Compound Summary for CID 594412: Quinolin-8-ylmethanol.[4] National Library of Medicine.
-
BenchChem. (2025).[5] Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. (General reference for quinoline impurity profiling).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
